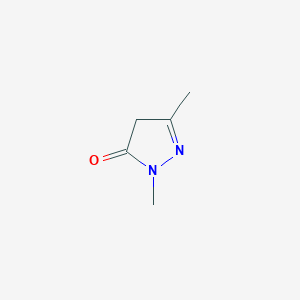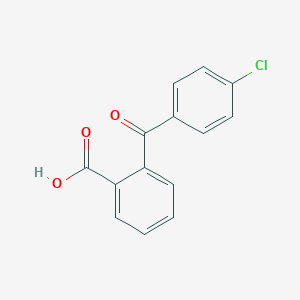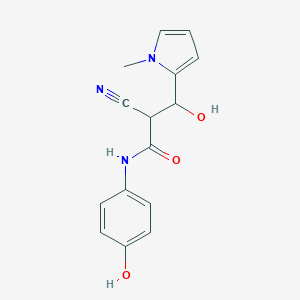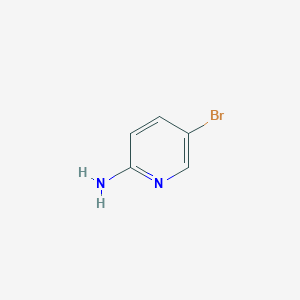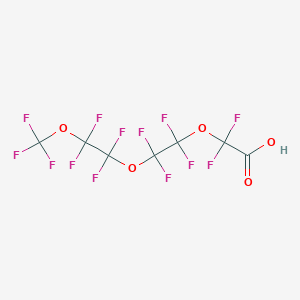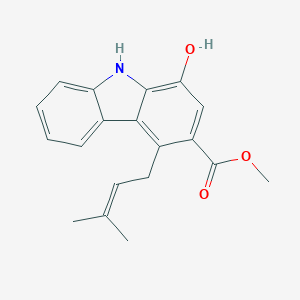
Clausine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clausine F is a natural product isolated from the plant Clausena excavata. It belongs to the family Rutaceae and has been found to possess various biological activities. Clausine F has been the subject of numerous scientific studies due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Clausine F, a biologically important 1-oxygenated carbazole, has been synthesized through Wittig reaction and annulation, followed by O-prenylation using Mitsunobu reaction and p-Claisen rearrangement (Kamat et al., 2014).
Biological Activity
- Clausine F, along with Clausine D, has been isolated from the stem bark of Clausena excavata and shown significant antiplatelet aggregation activity (Wu & Huang, 1992).
Comparison with Other Clausine Alkaloids
- Although not specific to Clausine F, Clausine B from Clausena excavata demonstrated antiproliferative activities against various human cancer cell lines, suggesting a potential area of application for related compounds like Clausine F (Wan Nor I’zzah Wan Mohd Zain et al., 2009).
- Clausine E, related to Clausine F, was identified as an inhibitor of fat mass and obesity-associated protein (FTO) demethylase activity, indicating potential implications in obesity-related research (Wang et al., 2019).
Propriétés
Numéro CAS |
142846-96-6 |
|---|---|
Nom du produit |
Clausine F |
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-11(2)8-9-12-14(19(22)23-3)10-16(21)18-17(12)13-6-4-5-7-15(13)20-18/h4-8,10,20-21H,9H2,1-3H3 |
Clé InChI |
PAQIMQDRJHTGBI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |
SMILES canonique |
CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C(=O)OC)O)C |
Autres numéros CAS |
142846-96-6 |
Synonymes |
clausine F clausine-F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





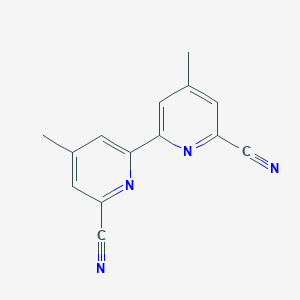
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
